3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
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Overview
Description
3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C21H20O3. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with 1-phenylethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chromanone: A structurally related compound with similar biological activities.
Chromenone: Another related compound with a different substitution pattern on the chromenone ring.
Thiophene derivatives: Compounds with a thiophene ring that exhibit diverse biological activities.
Uniqueness
3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(1-phenylethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H20O3/c1-14(15-7-3-2-4-8-15)23-16-11-12-18-17-9-5-6-10-19(17)21(22)24-20(18)13-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
InChI Key |
GNAAFJLOCGWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
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